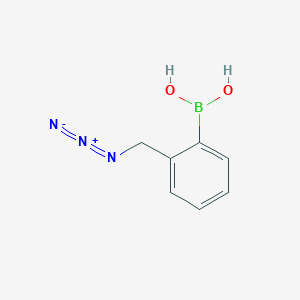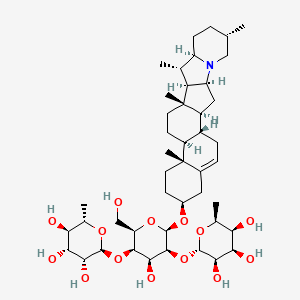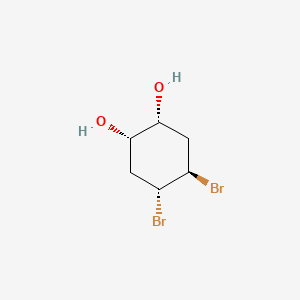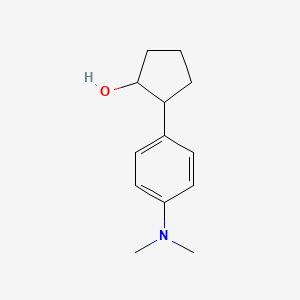
2-(Azidomethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Azidomethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an azidomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Azidomethyl)phenyl)boronic acid typically involves the bromination of tolylboronic acids followed by azidation. The process begins with the bromination of ortho, meta, or para tolylboronic acids using N-bromosuccinimide (NBS) as a brominating agent. This step yields bromomethylphenylboronic acids. The subsequent reaction with sodium azide (NaN3) in dry dimethylformamide (DMF) produces (azidomethyl)phenylboronic acids .
Industrial Production Methods
While specific industrial production methods for (2-(Azidomethyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Azidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as ethanol or water.
Reduction: Reducing agents like triphenylphosphine (PPh3) or hydrogen gas (H2) with a suitable catalyst.
Major Products
Substitution: Formation of azido derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
(2-(Azidomethyl)phenyl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of (2-(Azidomethyl)phenyl)boronic acid primarily involves its reactivity through the boronic acid and azido groups. The boronic acid group can form reversible covalent bonds with diols, making it useful in sensing and separation applications. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes . These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Azidomethyl)phenyl)boronic acid
- (4-(Azidomethyl)phenyl)boronic acid
- (2-(Bromomethyl)phenyl)boronic acid
Uniqueness
(2-(Azidomethyl)phenyl)boronic acid is unique due to the ortho position of the azidomethyl group relative to the boronic acid. This positioning can influence the compound’s reactivity and interactions compared to its meta and para counterparts. Additionally, the presence of both azido and boronic acid groups provides a versatile platform for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H8BN3O2 |
|---|---|
Poids moléculaire |
176.97 g/mol |
Nom IUPAC |
[2-(azidomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4,12-13H,5H2 |
Clé InChI |
IFFLMFXJZGJEKO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1CN=[N+]=[N-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)


![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)



![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)

